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SERP H antigen, Plasmodium

SERA multigene family serine-stretch protein antigen structure

SERP H antigen (also designated SERPH or SERA-2) is a 130-kDa blood-stage polypeptide of Plasmodium falciparum localized to the parasitophorous vacuole of mature schizonts. The protein is encoded by a four-exon gene on chromosome 2, linked to the canonical serine-stretch protein SERP (SERA/SERA5), and shares high sequence homology with SERP yet lacks its defining polyserine tract.

Molecular Formula C11H10O4
Molecular Weight 0
CAS No. 134034-38-1
Cat. No. B1178382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSERP H antigen, Plasmodium
CAS134034-38-1
SynonymsSERP H antigen, Plasmodium
Molecular FormulaC11H10O4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SERP H Antigen (Plasmodium, CAS 134034-38-1): Core Structural and Functional Identity for Procurement Specification


SERP H antigen (also designated SERPH or SERA-2) is a 130-kDa blood-stage polypeptide of Plasmodium falciparum localized to the parasitophorous vacuole of mature schizonts [1]. The protein is encoded by a four-exon gene on chromosome 2, linked to the canonical serine-stretch protein SERP (SERA/SERA5), and shares high sequence homology with SERP yet lacks its defining polyserine tract [1]. SERP H retains a papain-like cysteine protease domain with a conserved active-site cysteine, classifying it as a cysteine-type SERA family member, in contrast to serine-type SERAs that predominate in the essential central cluster [2]. A specific highly hydrophilic region of SERP H has been demonstrated to be identical across distinct P. falciparum isolates, a feature directly relevant to diagnostic and vaccine-component procurement decisions [1].

Why SERP H (CAS 134034-38-1) Cannot Be Interchanged with Generic SERA/SERP Family Antigens in Immunological Assays and Vaccine Studies


The SERA multigene family of P. falciparum encompasses nine homologues that diverge fundamentally in active-site biochemistry, expression essentiality, and structural features. SERP H (SERA-2/SERPH) is a cysteine-type member with a dispensable gene, whereas the prominent vaccine candidate SERA5 is a serine-type member encoded by an essential gene refractory to knockout [1]. Moreover, SERP H lacks the 37-residue serine homopolymer present in SERP/SERA, a region that dominates the immunoreactivity profile of the latter [2]. Procurement of a generic 'SERA antigen' without specification of the exact homologue therefore risks selecting a protein with a different active-site class, a different essentiality profile, and a fundamentally different epitope landscape—each of which directly compromises reproducibility in antibody-based detection platforms and vaccine-challenge models [3].

Quantitative Differential Evidence for SERP H Antigen (Plasmodium, CAS 134034-38-1) vs. Closest Comparators


SERP H Lacks the 37-Residue Serine Homopolymer Present in SERP/SERA5

SERP H is explicitly distinguished from the canonical SERP/SERA antigen by the absence of a polyserine tract. The SERP I gene encodes 37 consecutive serine residues within exon 2, constituting a dominant structural and immunological feature [1]. In contrast, the deduced amino acid sequence of SERP H, while highly homologous to SERP, does not contain this serine stretch [2]. This means that polyclonal or monoclonal antibodies raised against the serine-repeat region of SERP/SERA5 will not cross-react with SERP H, and vice versa—a critical consideration when selecting antigens for serological assays or vaccine formulation.

SERA multigene family serine-stretch protein antigen structure epitope mapping

SERP H Possesses a Conserved Cysteine Active Site Distinct from the Serine-Type Active Site of SERA5

Across the nine-member P. falciparum SERA family, active-site residues classify members as either serine-type (active-site serine replacing the canonical cysteine) or cysteine-type (conserved cysteine). SERP H (SERPH/SERA-2) belongs to the cysteine-type group along with SERA6, SERA7, and SERA8, whereas the dominant vaccine candidate SERA5 is a serine-type SERA [1]. Genome-wide knockout studies confirmed that SERA5 is refractory to genetic deletion, while SERA2 (SERP H) is dispensable for blood-stage growth [2]. This active-site dichotomy has direct implications for protease inhibitor screening and for interpreting knockout phenotypes.

cysteine protease active site classification SERA phylogeny drug target

A Hydrophilic Region of SERP H Is Identical Across Geographically Distinct P. falciparum Isolates

Knapp et al. (1991) identified a highly hydrophilic region within SERP H that is specific to this protein and demonstrated its complete sequence identity among different P. falciparum isolates [1]. This contrasts with the extensive polymorphism documented in the N-terminal domain and serine-repeat region of SERA5, where naturally acquired antibody responses vary significantly by allelic variant [2]. The invariant nature of this SERP H-specific region establishes a basis for strain-transcending diagnostic reagents or vaccine components whose reactivity is not compromised by parasite genetic diversity.

antigen conservation strain-transcending epitope diagnostic biomarker vaccine breadth

SERP H and SERA5 Elicit Comparable Humoral Immune Responses in Malaria-Immune African Populations

Gor et al. (1998) evaluated humoral immune responses against the recombinant protease domains of both SERA (SERA5) and SERPH (SERP H) using sera from malaria-immune Africans and nonimmune controls. Both SERA and SERPH protease domains were recognized by antibodies from immune individuals, with potent responses observed against each, while nonimmune controls showed negligible reactivity [1]. Although the study reports comparable qualitative patterns, it does not provide head-to-head quantitative titer comparisons. As both protease domains are likely accessible to circulating antibody during schizont rupture, SERP H represents a serologically relevant antigen that may complement SERA5-based serosurveillance panels.

seroreactivity naturally acquired immunity ELISA protease domain

SERP H (130 kDa) Is a Larger Polypeptide than SERP/SERA (113 kDa) with Shared Parasitophorous Vacuole Localization

Western blot analysis and immunoelectron microscopy using SERP H-specific antisera detected a schizont polypeptide of 130 kDa within the parasitophorous vacuole of P. falciparum-infected erythrocytes [1]. For comparison, the canonical SERP/SERA protein migrates at 111-113 kDa (or 126 kDa depending on processing) [2]. Both proteins share parasitophorous vacuole localization and a region homologous to papain-family cysteine proteases, but their distinct molecular weights permit unambiguous discrimination in immunoblotting applications [1].

molecular weight subcellular localization Western blot immunoelectron microscopy

SERP H (SERA-2) Is Genetically Dispensable for Blood-Stage Growth Unlike Essential Central Cluster Members SERA4, SERA5, and SERA6

Systematic gene disruption of the eight chromosome 2 SERA homologues by Miller et al. (2002) revealed a functional dichotomy: genes at the periphery of the cluster (SERA2/SERP H, SERA3, SERA7, SERA8) were dispensable for blood-stage parasite growth, whereas the centrally located SERA4, SERA5, and SERA6 could not be disrupted, indicating essentiality [1]. This positions SERP H as a non-essential, cysteine-type SERA that can be deleted without loss of parasite viability, distinguishing it from SERA5, whose essentiality underpins its prioritization as a vaccine and drug target [1]. Procuring SERP H therefore enables functional studies—such as protease activity assays or structural biology—in a genetic background where the antigen of interest is not required for parasite survival.

gene knockout functional genomics blood-stage essentiality SERA cluster

Validated Application Scenarios for SERP H Antigen (Plasmodium, CAS 134034-38-1) in Research and Industrial Settings


Strain-Transcending Serological Assay Development for Malaria Exposure Surveillance

The invariant highly hydrophilic region of SERP H, demonstrated to be 100% identical across distinct P. falciparum isolates [1], makes recombinant SERP H or its derived peptides suitable as a capture antigen in ELISA or multiplex bead-based immunoassays for serosurveillance. Unlike SERA5-based assays, whose performance can vary with parasite genotype due to polymorphic repeat regions, a SERP H-based assay offers consistent reactivity regardless of the geographic origin of the parasite population. This invariant region can be expressed in E. coli as previously described [1] and used to coat ELISA plates for detection of anti-SERP H IgG in endemic-population sera, complementing existing multi-antigen panels that include AMA-1, MSP3, and GLURP [2].

Cysteine-Type SERA Protease-Domain Characterization and Inhibitor Screening

As one of only three cysteine-type SERAs in P. falciparum (SERA6, SERA7, and SERA8 being the others), SERP H provides a biochemically tractable model for studying the papain-like cysteine protease domain in a genetically dispensable background [1]. Recombinant SERP H protease domain can be purified for in vitro enzymatic assays using fluorogenic peptide substrates, and the conserved active-site cysteine (as opposed to the serine substitution in SERA5) permits its use as a cysteine-type comparator in inhibitor specificity profiling [2]. This is directly relevant for laboratories screening cysteine protease inhibitors as potential antimalarial leads, where SERP H serves as a non-essential, cysteine-type representative of the SERA family that does not require BSL-3 containment for protein production.

Anti-SERP H Polyclonal Antibody Production for Immunoblotting and Immunofluorescence Discrimination of SERA Family Members

The 17-kDa molecular weight difference between SERP H (130 kDa) and SERA/SERP (113 kDa) enables unambiguous Western blot discrimination using antisera raised against the SERP H-specific hydrophilic region [1]. Commercially available anti-SERA antibodies often target the conserved protease domain and may cross-react with multiple SERA homologues. In contrast, antibodies raised against the SERP H-specific hydrophilic region provide homologue-specific detection, which is critical for studies examining the processing, trafficking, or differential expression of individual SERA family members during the intraerythrocytic cycle. Such antibodies also enable immunofluorescence assays to confirm parasitophorous vacuole localization [1].

Multi-Component Vaccine Antigen Panels Including a Non-Essential, Cysteine-Type SERA

The inclusion of SERP H in experimental multi-antigen vaccine formulations allows evaluation of immune responses against a cysteine-type SERA that is naturally immunogenic in malaria-exposed populations [1] but whose gene is dispensable for parasite survival [2]. In contrast, the essential serine-type SERA5 is a leading blood-stage vaccine candidate. Comparative immunogenicity studies employing both SERP H and SERA5 within the same adjuvant formulation can dissect whether antibody responses to cysteine-type vs. serine-type SERAs differ in functional activity (e.g., growth inhibition assays, monocyte-dependent antibody-mediated killing). Furthermore, the invariant hydrophilic region of SERP H may serve as a strain-transcending component within a multi-antigen cocktail, complementing polymorphic antigens such as AMA-1 or MSP2 [3].

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